3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is substituted at the 3-position with a piperidin-4-yl group, which itself is substituted at the 1-position with a 2-methoxyacetyl group .Scientific Research Applications
Synthesis and Derivative Formation
Research has been conducted on the synthesis of complex heterocyclic compounds derived from similar structures to "3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one." These studies involve the creation of novel compounds with potential biological activities. For instance, a study reported the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility in creating diverse heterocyclic compounds from pyrimidine derivatives (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Biological Activities
Several synthesized derivatives of pyrimidine, similar in structure to the compound , have been evaluated for their biological activities. These include studies on their anti-inflammatory, analgesic, antitumor, antimicrobial, and antiviral properties. For example, certain pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their in-vitro antitumor activity, revealing a broad spectrum of antitumor activity against various cancer cell lines (Sherif A F Rostom, Ghada S. Hassan, & H. El-Subbagh, 2009).
Chemical Properties and Synthesis Techniques
Research has also focused on the chemical properties and synthesis techniques of pyrimidine derivatives. This includes the development of efficient synthesis methods for creating pyrimidine-based compounds and understanding their chemical behavior under various conditions. Studies have shown the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, demonstrating the methodologies for constructing complex molecules starting from pyrimidine bases (A. Abu‐Hashem & M. Youssef, 2011).
Applications in Medicinal Chemistry
Compounds with a pyrido[2,3-d]pyrimidin-4(3H)-one core have been explored for their potential applications in medicinal chemistry, particularly as anticonvulsants, antivirals, and anticancer agents. The research includes the development and validation of analytical methods for determining the related substances in novel anticonvulsant agents based on pyrido[2,3-d]pyrimidine structures, indicating their significance in drug development processes (H. Severina et al., 2021).
Mechanism of Action
Target of Action
The compound, also known as 3-[1-(2-methoxyacetyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key integrator of cellular signal transduction and plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound acts as a potent inhibitor of EGFR . It binds to the receptor, inhibiting its kinase and transcriptional activity. This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Biochemical Pathways
The compound affects the RAS-MEK-ERK pathway , which is downstream of EGFR . This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The compound’s action results in the inhibition of EGFR, leading to disruption of the RAS-MEK-ERK pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially inhibiting tumor growth and progression .
Properties
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-9-13(20)18-7-4-11(5-8-18)19-10-17-14-12(15(19)21)3-2-6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVBEVHBVARAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.